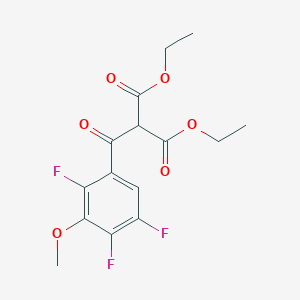

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

Vue d'ensemble

Description

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is an organic compound with the molecular formula C15H15F3O6. It is a derivative of malonic acid and features a trifluoromethoxybenzoyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C .

Industrial Production Methods

In an industrial setting, the production of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Analyse Des Réactions Chimiques

Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis under acidic or basic conditions, but fluorinated substituents alter reactivity compared to non-fluorinated analogs.

Key findings :

-

Acid-catalyzed hydrolysis : Reacts with p-toluenesulfonic acid to yield 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propionate . This intermediate is prone to decarboxylation under thermal or acidic conditions.

-

HBr/AcOH-mediated decarboxylation : Under reflux with 48% HBr and acetic acid, malonate esters lose one carboxyl group, producing 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetic acid derivatives .

*Yield extrapolated from analogous perfluorophenyl malonate hydrolysis .

Amination with Cyclopropylamine

The α-keto ester intermediate reacts with cyclopropylamine to form a cyclopropane-containing acrylate derivative, a critical step in gatifloxacin synthesis .

Optimized parameters :

-

Molar ratio : 1.0:1.0–1.01 (malonate:cyclopropylamine)

-

Temperature : 25–30°C post-addition

The reaction proceeds via nucleophilic attack on the α-keto carbonyl, followed by cyclization. Excess amine minimizes side reactions like over-alkylation.

Esterification and Transesterification

The ethyl ester groups participate in transesterification under basic conditions. For example:

-

Reaction with magnesium ethoxide and diethyl malonate forms diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate .

-

Methanolysis with sodium methoxide yields dimethyl analogs, though fluorinated substrates require harsher conditions .

Stability Under Basic Conditions

Unlike non-fluorinated malonates, this compound resists hydrolysis in biphasic KOH/Et₂O systems even at reflux . Fluorine’s electron-withdrawing effect deactivates the ester toward nucleophilic attack, necessitating strong acids (e.g., HBr) for cleavage.

Thermal Decomposition

At elevated temperatures (>100°C), the malonate undergoes decarboxylation:

This reaction is exploited in flow chemistry for continuous synthesis of pyrimidine intermediates .

Chlorination and Methoxylation

While not directly studied for this compound, analogous malonates undergo:

Applications De Recherche Scientifique

Applications in Pharmaceutical Chemistry

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Antibiotic Synthesis : It is used in the production of gatifloxacin, a broad-spectrum antibiotic effective against bacterial infections. The unique structural features of this compound contribute to enhanced antibacterial properties due to increased binding affinity to bacterial enzymes .

- Antifungal Activity : Recent studies have shown that derivatives of this compound exhibit antifungal properties against pathogens such as Fusarium oxysporum, with IC50 values indicating potent fungistatic effects .

Applications in Agrochemicals

The compound is also utilized in the development of agrochemicals. Its ability to modify biological activity makes it suitable for creating effective pesticides and herbicides. The trifluoromethyl group enhances the stability and efficacy of these agrochemical formulations .

Mechanistic Studies

Research has indicated that this compound can act as a ligand in coordination chemistry. Interaction studies reveal its potential to form complexes with metal ions, which may exhibit unique catalytic properties. These interactions are critical for understanding its mechanism of action in biological systems .

Case Studies

- Antibacterial Activity Study : A study conducted on the use of this compound as an antibacterial agent showed significant inhibition against various strains of bacteria. The compound's mechanism was linked to its interaction with bacterial DNA gyrase.

- Agrochemical Development : In agricultural trials, formulations containing this compound demonstrated improved efficacy over traditional pesticides against specific pests while maintaining lower toxicity levels to non-target organisms.

Mécanisme D'action

The mechanism of action of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxybenzoyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 2-(3-trifluoromethylphenyl)malonate

- Diethyl 2-(2,4-difluoro-3-methoxybenzoyl)malonate

- Diethyl 2-(2,4,5-trifluorobenzoyl)malonate

Uniqueness

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Activité Biologique

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is an organic compound with the molecular formula and a molecular weight of 348.27 g/mol. This compound features a malonate structure characterized by two ethyl ester groups and a benzoyl moiety substituted with trifluoro and methoxy groups. The unique trifluoromethyl substitution enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.

Antifungal Properties

Recent studies have demonstrated that derivatives of diethyl malonate, including this compound, exhibit significant antifungal activity against pathogens such as Fusarium oxysporum. The compound has shown promising fungistatic and fungicidal effects with IC50 values ranging from 0.013 µM to 35 µM, indicating its potential utility in agricultural applications.

Antibacterial Activity

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including gatifloxacin, an antibiotic used to treat bacterial infections. The trifluoromethyl and methoxy substitutions contribute to its enhanced antibacterial properties. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, enhancing binding affinity and specificity.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Protein-Ligand Interactions : It interacts with biological targets to modulate cellular processes.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl malonate | Basic malonate structure | No fluorine substitutions |

| Ethyl 2-(trifluoromethyl)benzoate | Trifluoromethyl but lacks malonate structure | Less lipophilicity |

| Diethyl 2-(perfluorophenyl)malonate | Perfluorophenyl group | Different fluorinated structure |

| Diethyl 2-(2,4-difluoro-3-methoxybenzoyl)malonate | Similar benzoyl structure | Lacks trifluoromethoxy group |

The presence of both trifluoromethyl and methoxy groups in this compound enhances its biological activity while maintaining versatile reactivity associated with malonates.

Case Studies

- Antifungal Efficacy : A study conducted on various derivatives showed that the compound effectively inhibited Fusarium oxysporum, suggesting its potential as a fungicide in agricultural practices.

- Synthesis of Antibiotics : Research highlighted the role of this compound as an intermediate in synthesizing gatifloxacin, showcasing its importance in pharmaceutical chemistry.

- Enzyme Interaction Studies : Investigations into the interactions between this compound and specific enzymes have revealed insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3O6/c1-4-23-14(20)9(15(21)24-5-2)12(19)7-6-8(16)11(18)13(22-3)10(7)17/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVILLDNFYNNKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555850 | |

| Record name | Diethyl (2,4,5-trifluoro-3-methoxybenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-67-3 | |

| Record name | Diethyl (2,4,5-trifluoro-3-methoxybenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.